

Protocol for the Determination of Tebuconazole Residues in Plant Tissues

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Compound of Interest

Compound Name: *Tebuconazole*

Cat. No.: *B1682727*

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Application Note AP-AGR-024

Abstract

This document provides a comprehensive, step-by-step protocol for the quantitative determination of **tebuconazole**, a broad-spectrum triazole fungicide, in various plant tissues. The methodology is centered around the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, analytical scientists, and quality control professionals in the fields of agriculture, food safety, and environmental science. It emphasizes the rationale behind key procedural steps, method validation according to international standards, and troubleshooting, ensuring the generation of reliable and defensible data.

Introduction and Scientific Principle

Tebuconazole is a systemic fungicide extensively used to control a wide range of fungal diseases in cereals, fruits, vegetables, and other crops.[1][2] Due to its widespread application, monitoring its residue levels in agricultural commodities is crucial for ensuring consumer safety, verifying compliance with Maximum Residue Limits (MRLs), and assessing environmental impact.[3][4] The analysis of **tebuconazole** in complex plant matrices presents challenges due to the low concentration of the analyte and the presence of numerous interfering compounds such as pigments, lipids, sugars, and organic acids.

This protocol employs the QuEChERS methodology, a technique that has revolutionized pesticide residue analysis since its introduction.[5] The core principle involves an initial single-phase extraction of the homogenized sample with acetonitrile, followed by a liquid-liquid partitioning step induced by the addition of salts.[6] This effectively separates the analyte into the organic layer while removing a significant portion of water-soluble matrix components. A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses a combination of sorbents to further remove specific interferences from the extract before instrumental analysis.[6][7]

For detection and quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice.[8][9] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for the unambiguous identification and precise quantification of **tebuconazole**, even at trace levels, minimizing the impact of co-eluting matrix components.[10]

Materials and Reagents

Equipment

- High-speed blender or homogenizer (e.g., Ultra-Turrax)
- Centrifuge capable of ≥ 4000 rpm, with tubes of 15 mL and 50 mL
- Analytical balance (0.1 mg readability)
- Vortex mixer
- Syringe filters (0.22 μm , PTFE or equivalent)
- Autosampler vials (2 mL)
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Chemicals and Standards

- **Tebuconazole** analytical standard ($\geq 99\%$ purity)
- Acetonitrile (ACN), HPLC or LC-MS grade
- Water, LC-MS grade

- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade ($\geq 98\%$)
- Magnesium sulfate (MgSO_4), anhydrous, analytical grade
- Sodium chloride (NaCl), analytical grade
- Sodium citrate tribasic dihydrate, analytical grade
- Sodium citrate dibasic sesquihydrate, analytical grade
- Primary Secondary Amine (PSA) sorbent, for d-SPE
- Octadecyl (C18) sorbent, for d-SPE (optional, for high-fat matrices)

Detailed Experimental Protocol

This protocol is based on the principles of the AOAC Official Method 2007.01 and the European EN 15662 standard.[\[5\]](#)[\[11\]](#)

Step 1: Sample Homogenization

The goal of this step is to create a uniform sample matrix to ensure that the small portion taken for analysis is representative of the entire sample.

- Chop the plant tissue sample (e.g., fruit, vegetable leaves, grains) into small pieces.
- For high-water content samples, cryogenic milling (using liquid nitrogen) can be employed to prevent enzymatic degradation and create a fine, homogenous powder.
- Weigh $10 \text{ g} \pm 0.1 \text{ g}$ of the homogenized sample into a 50 mL centrifuge tube.

Step 2: Extraction

This step uses acetonitrile to extract **tebuconazole** from the sample matrix. The addition of buffering salts controls the pH to ensure good recovery of a wide range of pesticides and induces phase separation.[\[5\]](#)

- Add 10 mL of acetonitrile to the 50 mL tube containing the sample.
- Add a pre-packaged salt mixture containing 4 g MgSO_4 , 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate.
 - Causality: MgSO_4 facilitates the partitioning of acetonitrile from the aqueous phase of the sample. NaCl enhances this separation. The citrate buffer system maintains a stable pH of around 5.0-5.5, which is optimal for the stability of many pesticides, including **tebuconazole**.^[5]
- Immediately cap the tube tightly and shake vigorously by hand for 1 minute. An exothermic reaction may occur upon solvent addition to the anhydrous MgSO_4 .^[6]
- Centrifuge at ≥ 4000 rpm for 5 minutes. Three distinct layers should be visible: a solid layer of plant material at the bottom, a middle aqueous layer, and the top acetonitrile layer containing the **tebuconazole**.

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Step 3: Dispersive SPE (d-SPE) Cleanup

This step is critical for removing matrix co-extractives that can interfere with LC-MS/MS analysis, causing ion suppression or enhancement (matrix effects).^{[8][12][13]}

- Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE centrifuge tube.
- The d-SPE tube should contain 150 mg anhydrous MgSO_4 and 50 mg PSA sorbent.
 - Causality: MgSO_4 removes any remaining water from the extract.^[7] PSA is a weak anion exchanger that effectively removes polar interferences like organic acids, certain sugars, and fatty acids.^{[7][14]} For matrices with high lipid content (e.g., avocado, nuts), adding 50 mg of C18 sorbent can be beneficial. For highly pigmented samples (e.g., spinach, berries), Graphitized Carbon Black (GCB) can be used, but with caution, as it may adsorb planar molecules like **tebuconazole**.^[15]
- Cap the tube and vortex for 30 seconds.

- Centrifuge at ≥ 4000 rpm for 5 minutes.

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Step 4: LC-MS/MS Analysis

- Take the supernatant from the d-SPE step and filter it through a $0.22\ \mu\text{m}$ syringe filter into an autosampler vial.
- Inject the sample into the LC-MS/MS system.

Table 1: Suggested LC-MS/MS Parameters for **Tebuconazole** Analysis

Parameter	Recommended Setting	Rationale
LC Column	C18 reverse-phase, e.g., 100 x 2.1 mm, 1.8 µm particle size	Provides good retention and separation for moderately non-polar compounds like tebuconazole.
Mobile Phase A	Water + 0.1% Formic Acid	The acid promotes better ionization (protonation) of tebuconazole in the ESI source.
Mobile Phase B	Acetonitrile or Methanol + 0.1% Formic Acid	Strong organic solvent for eluting the analyte from the C18 column.
Flow Rate	0.3 - 0.5 mL/min	Typical flow rate for standard analytical columns, balancing analysis time and separation efficiency.
Injection Volume	2 - 10 µL	Dependent on system sensitivity and expected concentration.
Ionization Mode	Electrospray Ionization, Positive (ESI+)	Tebuconazole contains nitrogen atoms that are readily protonated to form positive ions $[M+H]^+$.
Precursor Ion (Q1)	m/z 308.1	This corresponds to the protonated molecular ion of tebuconazole $[(C_{16}H_{22}ClN_3O+H)^+]$. [10]
Product Ions (Q3)	Quantifier:m/z 70.1, Qualifier:m/z 125.1	These are characteristic fragments of tebuconazole. The most intense fragment is used for quantification, a second for confirmation.

Collision Energy	Optimized experimentally for maximum signal intensity of product ions.	Varies by instrument but is crucial for achieving the best sensitivity.
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Method Validation and Quality Control

To ensure the trustworthiness of the results, the method must be validated according to established guidelines, such as those provided by SANTE/11312/2021.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Key Validation Parameters

- **Linearity:** A calibration curve should be prepared using matrix-matched standards (spiking blank plant extract with known concentrations of **tebuconazole**) to compensate for matrix effects.[\[20\]](#) A linear range covering the expected concentrations with a correlation coefficient (r^2) ≥ 0.99 is required.
- **Accuracy (Recovery):** Determined by analyzing blank samples spiked with **tebuconazole** at various levels (e.g., the Limit of Quantification (LOQ) and 10x LOQ). Mean recoveries should be within the 70-120% range.[\[15\]](#)[\[21\]](#)
- **Precision:** Expressed as the Relative Standard Deviation (RSD) of replicate measurements. For repeatability (intra-day precision), RSD should typically be $\leq 20\%$.[\[20\]](#)
- **Limit of Quantification (LOQ):** The lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision. This is often established as the lowest validated spike level. A typical LOQ for this method is ≤ 0.01 mg/kg.[\[2\]](#)[\[3\]](#)

Table 2: Typical Method Performance Data

Parameter	Typical Value	Acceptance Criteria (SANTE/11312/2021)
Linearity (r^2)	> 0.995	≥ 0.99
Recovery (%)	85 - 110%	70 - 120%
Precision (RSD %)	< 15%	$\leq 20\%$
Limit of Quantification (LOQ)	0.01 mg/kg	Must be \leq the legal MRL

Troubleshooting

Problem	Potential Cause(s)	Suggested Solution(s)
Low Analyte Recovery	1. Incomplete extraction. 2. Analyte degradation due to incorrect pH. 3. Adsorption onto d-SPE sorbent.	1. Ensure vigorous shaking and proper phase separation. 2. Verify the use of buffered QuEChERS salts. 3. For planar pesticides, avoid or minimize the use of GCB in the d-SPE step. Test recovery with and without the cleanup step.
Poor Peak Shape	1. Column degradation. 2. Incompatible injection solvent. 3. Matrix interference.	1. Flush or replace the LC column. 2. Ensure the final extract solvent is similar in composition to the initial mobile phase. 3. Improve the d-SPE cleanup; consider using different or additional sorbents (e.g., C18).
High RSD / Poor Precision	1. Inconsistent sample homogenization. 2. Inaccurate pipetting. 3. Instrument variability.	1. Improve the homogenization procedure to ensure a uniform sample. 2. Calibrate pipettes and use consistent technique. 3. Perform instrument maintenance; check for leaks and ensure stable spray in the MS source.
Matrix Effects	Co-eluting matrix components suppressing or enhancing the analyte signal.	1. Use matrix-matched calibration standards for quantification. 2. Dilute the final extract to reduce the concentration of interfering compounds. 3. Optimize the d-SPE cleanup step to better remove interferences.

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